Diflunisal Phosphate

Description

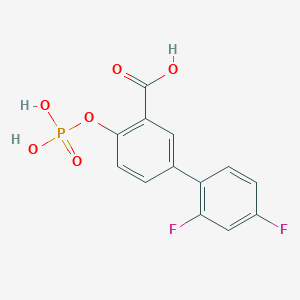

Structure

3D Structure

Properties

IUPAC Name |

5-(2,4-difluorophenyl)-2-phosphonooxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2O6P/c14-8-2-3-9(11(15)6-8)7-1-4-12(21-22(18,19)20)10(5-7)13(16)17/h1-6H,(H,16,17)(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBINCWMWAIMYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390766 | |

| Record name | 2',4'-Difluoro-4-(phosphonooxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84958-45-2 | |

| Record name | 2',4'-Difluoro-4-(phosphonooxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for Diflunisal Phosphate

Advanced Synthetic Methodologies for Diflunisal (B1670566) Phosphate (B84403)

Advanced synthetic methodologies for creating Diflunisal Phosphate or similar phosphate-containing compounds often involve controlled reactions to ensure the correct attachment of the phosphate group and optimize yield and purity.

Esterification and Phosphorylation Techniques

The synthesis of phosphate esters typically involves phosphorylation of a hydroxyl group. In the context of this compound, this would involve phosphorylating the hydroxyl group present on the biphenyl (B1667301) core of diflunisal. General methods for phosphorylation include the reaction of an alcohol with a phosphorylating agent, such as phosphorus oxychloride or phosphoramidites, followed by oxidation and deprotection steps. nih.gov

Esterification techniques are relevant in the synthesis of diflunisal derivatives, which could serve as intermediates or analogues for phosphorylation. For instance, esterification of the carboxylic acid group of diflunisal has been reported. mdpi.comnih.govgoogle.commdpi.com One method for preparing diflunisal esters involves reacting diflunisal with acyl anhydrides in the presence of an acid catalyst like sulfuric acid for short-chain esters, or with acyl chlorides in the presence of pyridine (B92270) for medium-chain esters. google.com

Stereoselective Synthesis Approaches

While diflunisal itself does not possess a chiral center, modifications or the synthesis of analogues could introduce chirality. Stereoselective synthesis aims to produce a specific stereoisomer of a compound. In the broader field of phosphorus-containing compounds, stereoselective synthesis methods, such as those utilizing oxazaphospholidine monomers with chiral auxiliaries, have been developed to control the stereochemistry at the phosphorus atom. nih.gov Such techniques could potentially be applied if the synthesis of a chiral this compound derivative or analogue is pursued. Research has explored stereoselective synthesis for other difluoro-containing compounds, highlighting the methodologies available in this area. nih.gov

Synthesis of Novel this compound Analogues

The synthesis of diflunisal analogues involves modifying the basic chemical structure of diflunisal to explore changes in activity or properties. mdpi.comnih.govnih.gov Introducing phosphate moieties into these modified structures would lead to novel this compound analogues.

Structural Modifications for Enhanced Efficacy

Structural modifications of diflunisal and its analogues have been investigated to enhance various biological activities. These modifications can involve changes to the halogen substitution pattern, the biphenyl linkage, or the carboxylic acid group. For example, studies have explored diflunisal derivatives with altered functional groups on the aromatic rings. mdpi.comnih.govutsa.edu The rationale behind such modifications is often to improve target binding, modulate pharmacokinetic properties, or reduce toxicity. While research on diflunisal analogues is ongoing, the specific synthesis of phosphate-containing analogues with enhanced efficacy would build upon these established modification strategies combined with phosphorylation techniques.

Prodrug Design and Development with Phosphate Moieties

Phosphate moieties are frequently used in prodrug design to improve water solubility and bioavailability, particularly for drugs with poor aqueous solubility. researchgate.netijpsonline.com The highly polar and often dianionic nature of the phosphate group at physiological pH significantly increases solubility. researchgate.net this compound is itself an example of a prodrug design strategy aimed at leveraging the solubility-enhancing properties of the phosphate group. chemicalbook.comscbt.comuni-freiburg.de

The design of phosphate prodrugs involves covalently linking a phosphate group to the parent drug, typically through a hydroxyl group. mdpi.com This linkage is designed to be cleaved in vivo, often by enzymatic hydrolysis catalyzed by phosphatases, to release the active drug. researchgate.netijpsonline.com The stability of the phosphate linkage and the efficiency of its cleavage are critical considerations in prodrug design. mdpi.com

Chemical Characterization of this compound and its Synthetic Precursors

Rigorous chemical characterization is essential to confirm the identity, purity, and structure of synthesized compounds, including this compound and the intermediates involved in its synthesis. Various analytical techniques are employed for this purpose.

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are widely used to assess the purity of diflunisal and its related compounds. mdpi.comnih.govresearchgate.netijper.orgresearchgate.net For instance, RP-HPLC with UV detection is a common method for determining diflunisal purity and separating it from impurities. nih.govresearchgate.netijper.org

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ³¹P NMR) and Mass Spectrometry (MS), are crucial for structural elucidation. mdpi.comresearchgate.net For phosphate-containing compounds, ³¹P NMR is particularly useful for confirming the presence and environment of the phosphorus atom. researchgate.net High-resolution mass spectrometry (HR-MS) can provide accurate molecular weight information and fragmentation patterns that help confirm the structure. mdpi.com

Other characterization techniques may include Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups, Differential Scanning Calorimetry (DSC) to study thermal properties, and Powder X-ray Diffraction (PXRD) to assess crystallinity. ijarsct.co.in These methods collectively provide a comprehensive understanding of the chemical nature of this compound and its synthetic precursors.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 3261316 |

| Diflunisal | 3030 |

| Biphenyl-4-ol | 311 |

| 2,4-difluoroaniline | 7303 |

| 5-bromosalicylic acid | 10287 |

| 2,4-difluorophenylboronic acid | 76419 |

| Fosphenytoin | 3349 |

| Fluconazole | 3362 |

| Fosfluconazole | 133101 |

Interactive Data Tables

Based on the search results, specific quantitative data points suitable for interactive tables are primarily found in the characterization section, particularly regarding chromatographic methods and solubility studies of diflunisal (as direct data for this compound was limited in the search results).

Table 1: RP-HPLC Data for Diflunisal and Biphenyl-4-ol nih.govresearchgate.net

| Compound | Concentration Range (µg/mL) | Mean Percentage Recovery (%) | Standard Deviation (SD) |

| Diflunisal | 5-30 | 100.10 | 1.259 |

| Biphenyl-4-ol | 2-9 | 98.88 | 0.822 |

Table 2: TLC Data for Diflunisal and Biphenyl-4-ol nih.govresearchgate.net

| Compound | Concentration Range (µ g/band ) | Mean Percentage Recovery (%) | Standard Deviation (SD) |

| Diflunisal | 0.5-3 | 100.22 | 0.893 |

| Biphenyl-4-ol | 0.3-1.7 | 100.52 | 0.952 |

Table 3: Spectrofluorimetric Data for Diflunisal and Impurity researchgate.neteurjchem.com

| Compound | Linearity Range (µg/mL) | Detection Limit (µg/mL) | Quantitation Limit (µg/mL) | Mean Percentage Recovery (%) | RSD (Repeatability) | RSD (Intermediate Precision) |

| Diflunisal | 0.1-0.9 | 0.02 | 0.07 | 99.61 | 0.268 | 0.224 |

| Impurity | 0.1-0.9 | 0.03 | 0.09 | 100.41 | 0.569 | 0.259 |

Table 4: Solubility of Diflunisal in Aqueous Gelucire 50/13 Solutions ijarsct.co.in

| Gelucire 50/13 Concentration (% w/v) | Solubility of Diflunisal (µg/mL) |

| 0.25 | 16.89 ± 2.13 |

| 0.5 | 21.30 ± 1.26 |

| 0.75 | 27.18 ± 0.94 |

| 1 | 32.32 ± 3.21 |

| 2 | 48.49 ± 1.86 |

These tables present data related to the characterization and solubility of diflunisal and its impurity, providing quantitative insights into the analytical methods used and the impact of formulation on solubility.

Molecular Mechanisms of Action and Pharmacodynamics of Diflunisal Phosphate

Investigation of Prostaglandin (B15479496) Synthase Inhibition by Diflunisal (B1670566) Phosphate (B84403)

Prostaglandin synthases, also known as cyclooxygenases (COX), are key enzymes in the biosynthesis of prostaglandins (B1171923), which are involved in inflammation, pain, and fever. patsnap.com Diflunisal is known to inhibit prostaglandin synthetase. drugbank.comhres.ca

Differential Inhibition of Cyclooxygenase Isoforms (COX-1, COX-2)

Cyclooxygenase enzymes exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and involved in normal physiological functions, while COX-2 is inducible and associated with the inflammatory response. patsnap.com Diflunisal non-selectively inhibits both COX-1 and COX-2. patsnap.com Some studies suggest diflunisal may have selective inhibitory effects towards the COX-2 isoenzyme over COX-1. mdpi.com Other NSAIDs vary in their relative potencies against these two isozymes. nih.govpnas.org

Data on the inhibitory potencies of various NSAIDs, including diflunisal, against COX-1 and COX-2 have been investigated using methods such as the human whole blood assay. pnas.org

| Compound | COX-1 Inhibition | COX-2 Inhibition | Selectivity (COX-2/COX-1) |

| Diflunisal | Inhibits | Inhibits | Varied reports |

| Aspirin (B1665792) | Inhibits | Inhibits | Non-selective |

| Indomethacin | Inhibits | Inhibits | Non-selective |

| Celecoxib | Weak inhibition | Inhibits | COX-2 selective |

Impact on Arachidonic Acid Pathway Modulation

The inhibition of COX enzymes by diflunisal reduces the formation of prostaglandins from arachidonic acid. patsnap.com Arachidonic acid is a precursor for prostaglandins, thromboxanes, and leukotrienes, playing a central role in inflammatory processes. biorxiv.orglipidmaps.orgtandfonline.com By decreasing prostaglandin synthesis, diflunisal contributes to reduced inflammation and pain. patsnap.com Inhibition of COX by NSAIDs can potentially divert arachidonic acid metabolism towards the leukotriene pathway, leading to increased formation of leukotrienes, which are also mediators of inflammation. tandfonline.com

Transthyretin (TTR) Tetramer Stabilization Mechanisms of Diflunisal Phosphate

Transthyretin (TTR) is a protein that circulates as a homotetramer. nih.govbiorxiv.org Dissociation of the TTR tetramer into monomers, followed by misfolding and misassembly, is a key step in the formation of amyloid fibrils in transthyretin amyloidosis. nih.govbiorxiv.org Stabilization of the TTR tetramer is a critical strategy to slow this process. researchgate.net Diflunisal has been shown to stabilize TTR tetramers. researchgate.netnih.govbiorxiv.orggoogle.com

Binding Kinetics and Thermodynamics of TTR Interaction

Diflunisal stabilizes TTR tetramers by binding to the L-thyroxine binding sites within the protein. researchgate.netgoogle.com This binding increases the kinetic barrier associated with tetramer dissociation. researchgate.netnih.govgoogle.com Small molecules like diflunisal can stabilize the native state of transthyretin through tetramer binding, thereby slowing dissociation and amyloidosis under denaturing conditions through a kinetic stabilization mechanism. google.com Compounds that bind to the TTR tetramer can prevent amyloidosis by increasing the kinetic barrier associated with tetramer dissociation through ground-state binding and stabilization. google.com

Conformational Stabilization and Amyloidogenesis Inhibition

By stabilizing the tetrameric structure of TTR, diflunisal prevents its dissociation and subsequent misfolding and misassembly into amyloid fibrils. researchgate.netnih.govbiorxiv.org This conformational stabilization suppresses the formation of amyloid fibrils. researchgate.net Therapeutic concentrations of diflunisal have been shown to stabilize serum variant TTR tetramer. researchgate.net This stabilization is considered a critical first step in slowing the progression of diseases associated with TTR amyloidogenesis. researchgate.net

Modulation of ACMS Decarboxylase by this compound Derivatives

Alpha-amino-beta-carboxymuconate-epsilon-semialdehyde decarboxylase (ACMSD) is an enzyme involved in the kynurenine (B1673888) pathway, which metabolizes tryptophan. frontiersin.orggenecards.org ACMSD stands at a branch point in the de novo NAD+ synthesis pathway. frontiersin.org Research indicates that diflunisal derivatives can act as modulators of ACMS decarboxylase. frontiersin.org Studies have explored the synthesis and evaluation of diflunisal derivatives targeting enzymes like ACMSD. frontiersin.org

Impact on Tryptophan-Kynurenine Pathway and NAD+ Levels

Research indicates that diflunisal can modulate the tryptophan-kynurenine pathway, a major route for the metabolism of the essential amino acid tryptophan. utsa.eduresearchgate.netacs.org A key enzyme in this pathway is α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). ACMSD catalyzes the decarboxylation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) into α-aminomuconate semialdehyde, directing metabolites towards energy production. utsa.eduresearchgate.net Alternatively, ACMS can nonenzymatically cyclize to form quinolinic acid (QUIN), a precursor for the de novo biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). utsa.eduresearchgate.netacs.org

Inhibition of ACMSD by diflunisal can therefore increase the levels of ACMS, favoring its cyclization to quinolinic acid and subsequently increasing NAD+ levels. utsa.eduresearchgate.netacs.org Studies have shown that diflunisal acts as a competitive inhibitor of ACMSD. utsa.eduresearchgate.netacs.orgnih.gov This modulation of the kynurenine pathway and the resulting increase in NAD+ levels suggest a potential mechanism through which diflunisal may exert some of its effects, including potential implications for cellular energy metabolism and sirtuin activity, which are influenced by NAD+ availability. utsa.eduresearchgate.net

Enzymatic Inhibition Kinetics and Structural Insights

Kinetic studies have characterized the interaction between diflunisal and ACMSD. Diflunisal has been identified as a competitive inhibitor of human ACMSD (hACMSD). utsa.edu The inhibition constant (Ki) for diflunisal against hACMSD was determined to be 2.56 ± 0.56 μM. utsa.edu

Structural analysis, such as the complex structure of ACMSD with diflunisal, has provided insights into the binding mode of diflunisal to the enzyme. utsa.eduresearchgate.netacs.org This structural information is consistent with the competitive inhibition kinetics observed and has revealed a previously unknown ligand-binding mode for ACMSD inhibitors. utsa.eduresearchgate.netacs.org The binding involves interactions between the carboxylate group of diflunisal and residues like Arg51 and Arg247*, as well as hydrogen bonding between the hydroxyl group and the backbone of Leu299. utsa.edu These interactions are crucial for the inhibitory activity of diflunisal against hACMSD. utsa.edu

Beyond ACMSD, diflunisal has also been shown to inhibit other enzymes, including human dihydrofolate reductase (hsDHFR). nih.gov Diflunisal was found to be the most potent hsDHFR inhibitor among tested NSAIDs containing carboxylate groups, with a Ki of 34 ± 12 μM. nih.gov The inhibition is competitive with the substrate dihydrofolate, suggesting direct interference with substrate binding. nih.gov Structural studies indicate that diflunisal targets a region of the folate binding site that interacts with the p-aminobenzoyl-L-glutamate (pABG) moiety of folate. nih.gov The rigidity of the salicylate (B1505791) ring in diflunisal is thought to contribute to a reduced entropic penalty upon binding compared to the flexible pABG. nih.gov

Interactive Table 1: Enzymatic Inhibition by Diflunisal

| Enzyme | Inhibition Type | Ki (µM) | Notes | Source |

| hACMSD | Competitive | 2.56 ± 0.56 | Modulates NAD+ levels | utsa.edu |

| hsDHFR | Competitive | 34 ± 12 | Targets folate binding site | nih.gov |

Exploration of Other Proposed Pharmacological Targets and Pathways

Research has explored additional pharmacological targets and pathways influenced by diflunisal, highlighting its multifaceted activity beyond traditional NSAID mechanisms.

CBP/p300 Histone Acetyltransferase Inhibition by Diflunisal

Diflunisal has been identified as an inhibitor of the lysine (B10760008) acetyltransferase activity of CREB-binding protein (CBP) and p300. nih.govnih.govkyoto-u.ac.jpelifesciences.org These enzymes are crucial transcriptional coactivators involved in regulating gene expression through the acetylation of histone and non-histone proteins. nih.govnih.govkyoto-u.ac.jp

Studies have demonstrated that diflunisal inhibits CBP/p300 by directly competing with acetyl-Coenzyme A (acetyl-CoA) at the catalytic site. nih.govkyoto-u.ac.jp This competitive inhibition leads to decreased acetylation of various protein substrates in cells. nih.govnih.govkyoto-u.ac.jp Diflunisal has been shown to inhibit p300 more potently than salicylate. nih.govnih.govkyoto-u.ac.jpelifesciences.org This inhibition of CBP/p300 represents a novel epigenetic regulatory mechanism of action for diflunisal and related salicylate derivatives. nih.govnih.govkyoto-u.ac.jp

Interactive Table 2: CBP/p300 Inhibition by Salicylates

| Compound | Target Enzyme | Inhibition Type | Notes | Source |

| Salicylate | CBP/p300 | Competitive | Competes with acetyl-CoA | nih.govkyoto-u.ac.jp |

| Diflunisal | CBP/p300 | Competitive | More potent than salicylate, competes with acetyl-CoA | nih.govnih.govkyoto-u.ac.jpelifesciences.org |

Interference with Staphylococcus aureus Virulence Phenotypes

Diflunisal has demonstrated the ability to interfere with virulence phenotypes in Staphylococcus aureus, a significant bacterial pathogen. asm.orgasm.orgnih.govfrontiersin.orgresearchgate.netnih.gov This effect appears to be independent of direct antibacterial growth inhibition at certain concentrations. asm.orgasm.orgnih.gov

A key mechanism identified involves the inhibition of the accessory gene regulator (agr) system in S. aureus. asm.orgasm.orgnih.govfrontiersin.orgnih.gov The agr system is a quorum-sensing system that regulates the production of numerous virulence factors, including toxins and enzymes important for pathogenesis and biofilm formation. asm.orgnih.govfrontiersin.org Diflunisal is thought to inhibit AgrA-mediated gene expression, potentially by interfering with the phosphorylation of the response regulator AgrA by the histidine kinase AgrC. asm.orgasm.orgfrontiersin.org

By modulating the agr system, diflunisal can reduce the production of S. aureus virulence factors, such as alpha-type phenol-soluble modulins (PSMs), which contribute to host cell cytotoxicity and bone destruction during infections like osteomyelitis. asm.orgasm.org Studies have shown that diflunisal can potently inhibit S. aureus cytotoxicity towards osteoblasts and reduce bone destruction in experimental models of osteomyelitis. asm.orgasm.orgnih.govnih.gov This antivirulence property suggests a potential role for diflunisal as an adjunctive therapy in treating S. aureus infections, particularly those involving significant tissue damage. asm.orgasm.orgfrontiersin.orgnih.gov

Mechanisms of Anticancer Activity

Diflunisal and its derivatives have been investigated for their potential anticancer activities, with several mechanisms proposed. utsa.edunih.govnih.govkyoto-u.ac.jpmdpi.comspandidos-publications.com

One proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in various cancers and contributes to tumor growth, angiogenesis, and metastasis through the production of prostaglandins. mdpi.com Diflunisal has been reported as a selective inhibitor of COX-2 over COX-1. mdpi.com

Another significant mechanism contributing to the anticancer activity of diflunisal is its inhibition of CBP/p300 histone acetyltransferase activity, as discussed in Section 3.4.1. nih.govnih.govkyoto-u.ac.jp By inhibiting these enzymes, diflunisal can alter the acetylation status of proteins involved in cell cycle regulation, apoptosis, and gene expression pathways critical for cancer cell survival and proliferation. nih.govnih.govkyoto-u.ac.jp For example, diflunisal has been shown to suppress the growth of certain leukemia cell lines by blocking the acetylation of the AML1-ETO fusion protein, which is dependent on p300, and inducing apoptosis. nih.govnih.govkyoto-u.ac.jp

Furthermore, research suggests that diflunisal may interfere with growth factor signaling pathways important for cancer cell proliferation. Studies have indicated that diflunisal can perturb the internalization of epidermal growth factor (EGF) and its receptor (EGFR) in certain cancer cells. spandidos-publications.com This interference with EGF/EGFR signaling could contribute to its growth inhibitory effects. spandidos-publications.com

Diflunisal derivatives have also been synthesized and evaluated for enhanced anticancer activity, suggesting that structural modifications can influence their potency and target specificity against cancer cells. utsa.edumdpi.com

Interactive Table 3: Proposed Anticancer Mechanisms of Diflunisal

| Mechanism | Target/Pathway | Notes | Source |

| COX Inhibition | COX-2 | Often overexpressed in cancer | mdpi.com |

| CBP/p300 Inhibition | CBP, p300 | Alters protein acetylation, impacts cell cycle and apoptosis | nih.govnih.govkyoto-u.ac.jp |

| Interference with Growth Factor Signaling | EGF/EGFR internalization | Perturbs signaling important for proliferation | spandidos-publications.com |

| Modulation of Tryptophan-Kynurenine Pathway | ACMSD, NAD+ levels | Potential impact on cellular metabolism and related pathways | utsa.eduresearchgate.netacs.org |

Pharmacokinetic and Pharmacodynamic Modeling of Diflunisal Phosphate

Absorption and Distribution Studies of Diflunisal (B1670566) Phosphate (B84403)

Absorption refers to the process by which the compound enters the bloodstream, while distribution describes how it spreads throughout the body.

Bioavailability Assessment

While specific bioavailability data for Diflunisal Phosphate as a prodrug were not explicitly found, studies on its parent compound, Diflunisal, indicate rapid and complete absorption following oral administration, with a bioavailability of 80-90%. Peak plasma concentrations of Diflunisal are typically achieved within 2-3 hours after oral administration. drugbank.comijclinmedcasereports.commims.comhres.ca The absorption of orally administered Diflunisal has been shown to be virtually complete in animal models like dogs and rats. hres.ca

Tissue Distribution and Cellular Uptake Investigations

Diflunisal, the active form, is distributed throughout most body tissues and transcellular fluids, primarily through pH-dependent processes. ijclinmedcasereports.com It appears in human milk at concentrations of 2-7% of those in plasma. hres.ca Studies on the distribution of Diflunisal in patients have shown that the area under the plasma concentration-time curve (AUC) in synovial fluid was about 70% of that in plasma. nih.gov However, no trace of Diflunisal was observed in cerebrospinal fluid in studied patients, even with sensitive assay methods. nih.gov

Cellular uptake of chemical entities can be influenced by interactions with components of the cell membrane, such as the hydrophilic phosphate groups of phospholipids (B1166683). nih.gov Nanoparticle-based delivery systems have been explored to enhance the cellular uptake and tissue distribution of drugs like Diflunisal, potentially improving bioavailability and allowing for targeted delivery. nih.govacs.orgmdpi.com

Protein Binding Dynamics, including Competition with Uremic Toxins

Diflunisal is highly bound to plasma proteins, primarily albumin, with binding exceeding 99%. ijclinmedcasereports.commims.comhres.caresearchgate.net This high protein binding limits its distribution to extracellular spaces. researchgate.net

Studies have investigated the competitive binding of Diflunisal and uremic toxins to serum albumin and human plasma. Uremic toxins are substances that accumulate in the blood due to kidney dysfunction and can bind to plasma proteins. nih.govmdpi.com Research using potentiometry has shown that uremic toxins such as 3-indoxyl sulfate (B86663), indole-3-acetic acid, and hippuric acid can affect the binding of Diflunisal to albumin and human plasma. uoa.gr Although Diflunisal primarily binds to site I on human serum albumin (HSA) and these uremic toxins mainly bind to site II, a strong interaction was observed, indicating that uremic toxins can displace Diflunisal from its primary binding sites. uoa.gr This displacement can lead to an increased free plasma concentration of Diflunisal in patients with uremia. uoa.gr This competitive binding phenomenon is significant because small changes in the percentage of protein binding for highly bound drugs can result in notable changes in their free, pharmacologically active concentration. uoa.gr The concept of using binding competitors, or displacers, to increase the free fraction of protein-bound uremic toxins for improved removal during dialysis has also been explored. mdpi.comkidneyx.org

Here is a table summarizing protein binding data for Diflunisal:

| Protein Binding (%) | Primary Binding Protein |

| >99% ijclinmedcasereports.commims.comhres.caresearchgate.net | Albumin researchgate.net |

Metabolism and Biotransformation Pathways of this compound

Biotransformation, or metabolism, is the process by which the body chemically alters a compound, primarily to facilitate its excretion. scribd.commlsu.ac.in This often involves converting lipid-soluble compounds into more water-soluble forms. scribd.commlsu.ac.in

Glucuronidation and Sulfation Kinetics

Diflunisal is extensively metabolized in the liver, primarily through conjugation pathways. drugbank.commims.com The major metabolic pathways for Diflunisal are glucuronidation and sulfation. ijclinmedcasereports.comscience.gov

Glucuronidation involves the conjugation of Diflunisal with glucuronic acid, resulting in the formation of glucuronide conjugates. drugbank.commims.com Two main glucuronide conjugates of Diflunisal have been identified: diflunisal acyl glucuronide and diflunisal phenolic glucuronide. ijclinmedcasereports.comscispace.com Studies have investigated the kinetics of glucuronidation and sulfation of Diflunisal in humans. nih.govnih.govresearcher.life The formation of diflunisal acyl glucuronide has been shown to be saturable, contributing to the dose-dependent pharmacokinetics observed with Diflunisal. nih.govnih.govresearcher.life In contrast, the formation of diflunisal phenolic glucuronide and diflunisal sulfate appear to be less affected by dose. nih.govnih.govresearcher.life

Sulfation involves the conjugation of Diflunisal with a sulfate group, forming diflunisal sulfate. ijclinmedcasereports.comnih.gov While sulfate conjugation can be a minor pathway after a single dose, it can become a more significant pathway following multiple doses. nih.gov

Data on the urinary recovery of Diflunisal metabolites after single doses in healthy volunteers illustrate the contribution of these pathways:

| Metabolite | Normalized Urinary Recovery (%) (100 mg Dose) nih.govnih.govresearcher.life | Normalized Urinary Recovery (%) (750 mg Dose) nih.govnih.govresearcher.life |

| Diflunisal Sulfate (DS) | 9.3 ± 3.7 | 18.1 ± 4.8 |

| Diflunisal Phenolic Glucuronide (DPG) | 30.6 ± 3.8 | 40.6 ± 6.6 |

| Diflunisal Acyl Glucuronide (DAG) | 52.3 ± 4.6 | 40.2 ± 3.4 |

Note: Normalized urinary recovery accounts for total urinary recovery of the administered dose, which ranged from 78.9% to 91.5%. nih.govnih.govresearcher.life

This table demonstrates that while the percentage of the dose recovered as diflunisal sulfate increased with dose, the percentage recovered as the acyl glucuronide decreased, suggesting saturation of the acyl glucuronidation pathway. nih.govnih.govresearcher.life

Role of Hepatic Enzymes in Phosphate Hydrolysis

This compound is a prodrug, designed to be converted to the active drug, Diflunisal, within the body. This conversion typically involves hydrolysis of the phosphate ester bond. Enzymes in the liver, such as alkaline phosphatases, are known to catalyze the hydrolysis of phosphate esters. wikipedia.org While the specific hepatic enzymes responsible for the hydrolysis of this compound were not detailed in the provided search results, the liver is a primary site of drug metabolism, and enzymes within hepatocytes play a crucial role in biotransformation processes, including hydrolysis and conjugation. scribd.commlsu.ac.innih.gov Studies on other phosphate prodrugs, such as prednisolone (B192156) phosphate, confirm that they undergo ester hydrolysis to the active drug. drugbank.com Hepatic enzymes, including carboxylesterases, have also been implicated in the hydrolysis of ester bonds in other compounds. semanticscholar.org Further research would be needed to specifically identify and characterize the hepatic enzymes responsible for the hydrolysis of this compound to Diflunisal.

Metabolite Identification and Quantification

Diflunisal, the active moiety of this compound, undergoes significant biotransformation. The primary metabolic pathway involves conjugation, leading to the formation of glucuronide conjugates. Specifically, two main glucuronide metabolites have been identified: an ester glucuronide and an ether glucuronide. nih.govnih.gov These glucuronide conjugates are the major form in which the drug is excreted. nih.govdrugbank.com

In addition to glucuronidation, a sulfate conjugate of diflunisal has also been identified as a metabolite in humans. nih.gov While sulfate conjugation is a minor metabolic pathway after a single dose, accounting for less than 10% of the dose, it becomes a more significant pathway following multiple doses, ranging from 21.3% to 44.3% of the dose. nih.gov This suggests a potential dose-dependency in the contribution of sulfation to diflunisal metabolism.

Analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), are employed for the detection, identification, and quantification of diflunisal and its metabolites in biological matrices like plasma and urine. researchgate.netacs.org These methods are sensitive and selective, allowing for the differentiation and measurement of the parent drug and its conjugated metabolites. researchgate.net

Excretion Profiles of this compound and its Metabolites

The primary route of elimination for diflunisal and its metabolites is renal excretion. drugbank.com Following administration, a significant portion of the dose is recovered in the urine, predominantly as glucuronide conjugates. nih.govdrugbank.com

Renal Clearance Mechanisms

Renal excretion of diflunisal and its glucuronide conjugates is a key elimination pathway. In individuals with normal renal function, a substantial percentage of the administered dose is recovered in the urine within a specific timeframe, mainly as glucuronide conjugates. nih.gov

However, renal impairment significantly impacts the renal clearance of diflunisal and its conjugated metabolites. nih.govresearchgate.net Studies have shown a marked reduction in the urinary excretion of glucuronide conjugates in patients with renal insufficiency, leading to increased retention of these metabolites in plasma. nih.gov The terminal elimination half-life of the glucuronides is prolonged in individuals with impaired renal function, and the renal excretion and clearance of these conjugates are reduced. researchgate.net The apparent total body clearance of unchanged diflunisal has also been shown to exhibit a linear dependence on creatinine (B1669602) clearance, a measure of renal function. researchgate.net

The reduced plasma clearance of diflunisal observed in renal failure may be partly attributed to diminished enzyme activity involved in glucuronidation. nih.gov Additionally, impaired renal function can affect plasma protein binding, which in turn influences the unbound concentration of the drug available for metabolism and excretion. nih.gov

Biliary Excretion and Enterohepatic Recirculation

While renal excretion is the primary elimination route, biliary excretion and subsequent enterohepatic recirculation also contribute to the disposition of diflunisal and its conjugates. nih.govnih.govnih.gov Enterohepatic circulation involves the circulation of substances from the liver to the bile, into the small intestine, reabsorption into the enterocytes, and transport back to the liver. researchgate.netwikipedia.org

The enterohepatic cycling of diflunisal glucuronides, followed by hydrolysis in the gut and reabsorption of the parent drug, may contribute to the reduced plasma clearance observed in patients with renal failure. nih.gov

Population Pharmacokinetic Modeling and Simulation

Population pharmacokinetic (PopPK) modeling is a method used to characterize the variability in drug disposition within a population and identify factors that contribute to this variability. unc.edumdpi.com These models incorporate both fixed effects, which describe the relationship between explanatory variables (such as demographics or physiological conditions) and pharmacokinetic outcomes, and random effects, which quantify unexplained variability. unc.edu PopPK modeling and simulation can be valuable in understanding how factors like renal impairment impact diflunisal pharmacokinetics and in predicting drug behavior in different patient subgroups. unc.edunih.gov

Impact of Renal Impairment on Pharmacokinetics

Renal impairment is a significant factor influencing the pharmacokinetics of diflunisal. As discussed in Section 4.3.1, reduced renal function leads to decreased clearance and prolonged half-life of diflunisal and its glucuronide metabolites. nih.govresearchgate.net PopPK modeling can formally quantify the relationship between the degree of renal impairment (e.g., assessed by creatinine clearance) and changes in diflunisal pharmacokinetic parameters within a population of patients. researchgate.netfda.gov This allows for a better understanding of the magnitude of the effect of renal dysfunction on drug exposure and can inform potential dose adjustments in this patient population. nih.govresearchgate.netfda.govdrugfuture.com

Studies have shown that with increasing renal function impairment, the terminal plasma half-life of diflunisal is progressively prolonged. nih.gov The retention of conjugated metabolites in plasma is also increased due to reduced urinary excretion. nih.gov PopPK models can help to describe and predict these changes based on individual patient renal function data.

Dose-Dependent Kinetics and Non-linearity

Diflunisal exhibits dose-dependent kinetics, meaning that its pharmacokinetic parameters can change with increasing dose. nih.govnih.govtg.org.aumhmedical.com This non-linearity is primarily attributed to the saturation of metabolic pathways, particularly the formation of the acyl glucuronide conjugate. nih.govnih.gov

As the dose of diflunisal increases, the total plasma clearance can decrease. nih.gov This occurs because the enzyme systems responsible for metabolism become saturated. nih.govmhmedical.com While the formation of the acyl glucuronide appears to be particularly susceptible to saturation, the formation of other metabolites like the phenolic glucuronide and the sulfate conjugate may be less affected by dose. nih.govnih.gov

The non-linear protein binding of diflunisal can also contribute to dose-dependent kinetics. nih.govnih.govtg.org.aucapes.gov.br At higher concentrations, the fraction of unbound drug may increase, which can influence the rate of metabolism and elimination. nih.govtg.org.au This interplay between saturable metabolism and protein binding contributes to the observed non-linear pharmacokinetic behavior of diflunisal. nih.gov PopPK modeling can incorporate these non-linear processes to provide a more accurate description of diflunisal disposition across a range of doses.

| Compound Name | PubChem CID |

| Diflunisal | 3059 |

| This compound | |

| Salicylic (B10762653) acid | 338 |

| Acetylsalicylic acid | 2244 |

| Ibuprofen | 3672 |

| Codeine Phosphate | 6327 |

| Diclofenac | 3033 |

| Morphine | 5288826 |

| Naproxen | 156393 |

| Temazepam | 5347 |

| Probenecid | 4943 |

| Pyridoxic acid | 121515 |

| Homovanillic acid | 7811 |

| Flurbiprofen | 3340 |

| Prednisolone phosphate | 24775 |

| Chloramphenicol | 5959 |

| Diazepam | 3016 |

| Lorazepam | 3968 |

| Bilirubin | 24798 |

| Urobilinogen | 6076 |

| Stercobilin | 6041 |

| Creatinine | 5879 |

| Salicylamide | 5147 |

| Acetaminophen (B1664979) | 1983 |

| Sotalol | 5211 |

| Uranyl nitrate | 24656 |

| Phenylmethylsulfonyl fluoride | 13578 |

| Acenocoumarol | 2407 |

| Baricitinib | 10811165 |

| Methotrexate | 126944 |

| Artesunate | 6917364 |

| Asenapine | 6918338 |

| Alteplase | 6078 |

| Argatroban | 446517 |

| Bumetanide | 2587 |

| Candesartan | 2518 |

| Tacrolimus | 445643 |

| Aminolevulinic acid | 1788 |

| Methyl aminolevulinate | 82166 |

| Moexipril | 5362151 |

| Ramipril | 5362192 |

| Benazepril | 5362123 |

| Captopril | 44093 |

| Enalapril | 5362119 |

| Lisinopril | 5362118 |

| Quinapril | 5362130 |

| Trandolapril | 5362136 |

| Perindopril | 107807 |

| Fosinopril | 5362128 |

| Cilazapril | 60787 |

| Spirapril | 5362133 |

| Imidapril | 54625 |

| Zofenopril | 60612 |

| Aliskiren | 65832 |

| Allopurinol | 2082 |

| Almasilate | 423811 |

| Almotriptan | 123865 |

| Alogliptin | 11353047 |

| Alprazolam | 2082 |

| Amantadine | 2130 |

| Ambrisentan | 9874027 |

| Amikacin | 33830 |

| Amiloride | 1983 |

| Amineptine | 65660 |

| Aminohippuric acid | 971 |

| Aminophenazone | 2169 |

| Aminophylline | 2170 |

| Amiodarone | 2157 |

| Amitriptyline | 2735 |

| Amlodipine | 2162 |

| Asciminib | 134482281 |

| Astemizole | 2245 |

| Asunaprevir | 44121126 |

| Ataluren | 11266060 |

| Atazanavir | 148389 |

| Atorvastatin | 60823 |

| Bicalutamide | 2375 |

| Binimetinib | 11706416 |

| Bisoprolol | 2403 |

| Bitolterol | 2410 |

| Boceprevir | 11872276 |

| Bortezomib | 387237 |

| Caplacizumab | 135442424 |

| Capreomycin | 16129741 |

| Carbamazepine | 2554 |

| Carbidopa | 3435 |

| Carboplatin | 36386 |

| Chlorpropamide | 2679 |

| Chlorthalidone | 2707 |

| Chlorzoxazone | 2718 |

| Cholecalciferol | 5280707 |

| Cholestyramine | 16013379 |

| Digitoxin | 441205 |

| Digoxin | 27509 |

| Dihydroergocornine | 6432636 |

| Dihydroergocristine | 6432637 |

Interactive Data Table: Impact of Renal Function on Diflunisal Pharmacokinetics

| Renal Function Status | Terminal Plasma Half-life (h) (Diflunisal) | Terminal Plasma Half-life (h) (Glucuronides) | Urinary Recovery (% of dose) (72h, Normal Function) | Apparent Volume of Distribution (L) (Normals) | Apparent Volume of Distribution (L) (Renal Insufficiency) |

| Normal | 10.8 | 11.8 | 78.6 ± 2.7 (mainly glucuronides) | 7.3 ± 0.4 | - |

| Renal Insufficiency | Prolonged (up to 10x normal) | Prolonged | Reduced | - | Up to 16.2 ± 2.2 |

Interactive Data Table: Effect of Dose on Diflunisal Excretion

| Dose (mg) | Normalized Urinary Recovery (%) (Diflunisal Sulfate) | Normalized Urinary Recovery (%) (Diflunisal Phenolic Glucuronide) | Normalized Urinary Recovery (%) (Diflunisal Acyl Glucuronide) | Total Plasma Clearance (mL/min) |

| 100 | 9.3 ± 3.7 | 30.6 ± 3.8 | 52.3 ± 4.6 | 14.4 ± 1.4 |

| 250 | Increased | Unaffected | Decreased | Decreased |

| 500 | Increased | Unaffected | Decreased | Decreased |

| 750 | 18.1 ± 4.8 | 40.6 ± 6.6 | 40.2 ± 3.4 | 8.7 ± 1.4 |

| 1000 | Increased | Unaffected | Decreased | 10.3 ± 1.8 |

Based on the available information from the search results, detailed analytical methodologies focusing solely on the chemical compound "this compound" for its quantification are not extensively described. The search results primarily provide methods for the analysis of the parent compound, Diflunisal (CID 3059), in various matrices and formulations.

While this compound (CID 3261316) is identified as a distinct compound nih.gov, and its use in a laboratory context, such as a solution in an immunoassay, is mentioned nih.gov, specific methods for its detection and quantification using techniques like HPLC, TLC, or MS, and the validation of such assays in biological matrices, were not detailed in the provided search results.

Therefore, a comprehensive article structured strictly around the provided outline for the quantification of this compound cannot be generated based on the current search results. The information available pertains predominantly to the analytical chemistry of Diflunisal itself.

Advanced Analytical Methodologies for Diflunisal Phosphate Quantification

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable tools for the structural elucidation and purity assessment of pharmaceutical compounds. For Diflunisal (B1670566) Phosphate (B84403), various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offer valuable insights into its molecular characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the structure and purity of organic molecules. libretexts.org It provides detailed information about the arrangement of atoms within a molecule based on the magnetic properties of their nuclei, particularly hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P). libretexts.org

For Diflunisal Phosphate, NMR can confirm the presence and connectivity of the diflunisal moiety and the phosphate group. Analysis of ¹H NMR spectra reveals the chemical shifts and coupling patterns of protons, which are characteristic of their chemical environment. libretexts.org Similarly, ¹³C NMR provides information about the carbon skeleton. libretexts.org

Crucially, ³¹P NMR spectroscopy is particularly useful for phosphorus-containing compounds like this compound. libretexts.org This technique directly probes the phosphorus nucleus, providing signals whose chemical shifts and splitting patterns are sensitive to the local electronic environment and the number of directly bonded phosphorus atoms. libretexts.org A certificate of analysis for this compound indicates that ¹H NMR, ¹⁹F NMR, and ³¹P NMR are used to confirm its structure. lgcstandards.com The conformance of the NMR spectra to the expected structure is a key indicator of the compound's identity and purity. lgcstandards.com

NMR studies can also provide insights into the interaction of Diflunisal with other molecules, such as proteins. For example, NMR saturation transfer difference (STD) and water-Ligand Observation via Gradient SpectroscopY (waterLOGSY) experiments have been used to demonstrate direct interactions between Diflunisal and HMGB1 protein, observing signals and changes in spectra for Diflunisal protons in the presence of HMGB1. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in a molecule by measuring the vibrations of chemical bonds. researchgate.net When a molecule absorbs infrared radiation, specific bonds vibrate at characteristic frequencies, creating a unique spectral "fingerprint". researchgate.net

For Diflunisal, characteristic peaks in the IR spectrum include those corresponding to the carbonyl (C=O) stretch in the carboxylic acid moiety, typically around 1690-1710 cm⁻¹, and peaks in the region of 1600-1650 cm⁻¹ corresponding to aromatic ring vibrations. ijarsct.co.in The presence of a phosphate group in this compound would introduce additional characteristic absorption bands. Inorganic phosphates typically show stretching vibrations of the P-O bond between 1000-1100 cm⁻¹ and bending vibrations between 500-600 cm⁻¹. spectroscopyonline.com The asymmetric stretching vibration of the P-O bond is often observed around 1010 cm⁻¹, while the bending vibration can appear around 600 cm⁻¹. spectroscopyonline.commdpi.com

FTIR spectroscopy can be used to characterize molecular interactions and changes in solid dispersions of Diflunisal, providing insights into formulation and potential mechanisms for improved solubility. ijarsct.co.in Shifts or broadening in peaks, such as the carbonyl stretch, can indicate interactions like hydrogen bonding between Diflunisal and excipients. ijarsct.co.in

Mass Spectrometry (MS): Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This is crucial for confirming the molecular formula and identifying impurities or degradation products.

High-resolution mass spectrometry (HR-MS), such as electrospray ionization (ESI) coupled with a quadrupole time-of-flight (Q-ToF) mass spectrometer or UPLC-HRMS/MS, can provide accurate mass determinations and fragmentation data. nih.govmdpi.com For Diflunisal, the deprotonated molecule at m/z 249 has been detected using UPLC-HRMS/MS in negative ion mode. mdpi.com Analysis of fragmentation patterns helps in the identification of the parent compound and its related substances. mdpi.com For instance, fragmentation of Diflunisal can involve the elimination of CO₂. mdpi.com MS is also used to confirm the structure of this compound, with results conforming to the expected structure. lgcstandards.com

These spectroscopic methods, when used individually or in combination, provide comprehensive data for the structural elucidation and purity assessment of this compound, ensuring its quality for various applications.

Table 1: Characteristic Spectroscopic Data Ranges for Functional Groups in Diflunisal and Phosphates

| Spectroscopic Method | Functional Group/Bond | Characteristic Range | Notes |

| IR Spectroscopy | C=O (Carboxylic Acid) | 1690-1710 cm⁻¹ | Stretching vibration ijarsct.co.in |

| IR Spectroscopy | Aromatic Ring | 1600-1650 cm⁻¹ | Vibrations ijarsct.co.in |

| IR Spectroscopy | P-O (Phosphate) | 1000-1100 cm⁻¹ | Asymmetric stretching vibration spectroscopyonline.commdpi.com |

| IR Spectroscopy | P-O (Phosphate) | 500-600 cm⁻¹ | Bending vibration spectroscopyonline.commdpi.com |

| ¹H NMR | Various Protons | Dependent on chemical environment libretexts.org | Chemical shifts and coupling patterns libretexts.org |

| ¹³C NMR | Various Carbons | Dependent on chemical environment libretexts.org | Chemical shifts libretexts.org |

| ³¹P NMR | Phosphate Group | Dependent on chemical environment libretexts.org | Chemical shifts and splitting patterns libretexts.org |

| MS | Molecular Ion | m/z corresponding to molecular weight | Confirmation of molecular formula lgcstandards.commdpi.com |

| MS | Fragment Ions | Various m/z values | Identification of structural fragments and impurities mdpi.com |

Table 2: Analytical Techniques Used for Diflunisal and Related Compounds

| Technique | Application | Findings/Results | Source |

| UV-Visible Spectrophotometry | Determination of maximum absorbance wavelength (λmax) | Used for identification and solubility assessment. ijarsct.co.in | ijarsct.co.in |

| FTIR Spectroscopy | Characterization of solid dispersions, identification of functional groups | Confirmed no chemical interaction between Diflunisal and carrier; suggested reduced crystallinity. ijarsct.co.in Identified characteristic peaks for Diflunisal and alginate. researchgate.net | researchgate.netijarsct.co.in |

| Differential Scanning Calorimetry (DSC) | Thermal characterization of solid dispersions | Suggested reduced crystallinity of Diflunisal in solid dispersion. ijarsct.co.in | ijarsct.co.in |

| Powder X-ray Diffraction (PXRD) | Characterization of solid state | Suggested reduced crystallinity of Diflunisal in solid dispersion. ijarsct.co.in Showed characteristic peaks for pure Diflunisal and reduced intensity in loaded beads. researchgate.net | researchgate.netijarsct.co.in |

| Scanning Electron Microscopy (SEM) | Particle morphology and distribution | Revealed improved particle morphology and distribution in solid dispersions. ijarsct.co.in Used in kidney stone analysis. mdpi.com | ijarsct.co.inmdpi.com |

| ¹H NMR | Structural confirmation | Conforms to structure for this compound. lgcstandards.com Used in structural elucidation of derivatives. mdpi.com Demonstrated interactions with proteins. nih.gov | lgcstandards.comnih.govmdpi.com |

| ¹⁹F NMR | Structural confirmation | Conforms to structure for this compound. lgcstandards.com | lgcstandards.com |

| ³¹P NMR | Structural confirmation, analysis of phosphate group | Conforms to structure for this compound. lgcstandards.com Sensitive to hydrogen bonds. mdpi.com Used to evaluate phosphorus in materials. mdpi.com | lgcstandards.commdpi.com |

| Mass Spectrometry (MS) | Structural confirmation, molecular weight, fragmentation | Conforms to structure for this compound. lgcstandards.com Provided molecular weights and empirical formulas for derivatives. mdpi.com Used for identification of degradation products. mdpi.com | lgcstandards.commdpi.commdpi.com |

| HPLC | Purity assessment, quantification, separation of related compounds | Used for purity determination (>95% reported). lgcstandards.com Developed methods for determining Diflunisal and impurities. researchgate.netnih.gov Used in pharmacokinetic studies. nih.gov Used for drug content analysis. jgtps.com | lgcstandards.comresearchgate.netnih.govnih.govjgtps.com |

| UPLC-HRMS/MS | Identification of degradation products | Identified photodegradation products of Diflunisal and their fragmentation patterns. mdpi.com | mdpi.com |

| Spectrofluorimetry | Quantification of Diflunisal and impurity | Developed derivative spectrofluorimetric methods for quantification. researchgate.net | researchgate.net |

| Voltammetry | Quantification of Diflunisal | Developed voltammetric methods for measurement. semanticscholar.org | semanticscholar.org |

Detailed Research Findings:

Research utilizing spectroscopic methods has been instrumental in understanding Diflunisal and its interactions. For instance, FTIR spectroscopy has been used to evaluate solid dispersions of Diflunisal, confirming the absence of new chemical interactions between the drug and carriers like Gelucire 50/13, while suggesting changes in the drug's crystallinity, which can impact solubility. ijarsct.co.in Studies have also employed FTIR to examine Diflunisal loaded into calcium alginate beads, observing characteristic peaks of both components and indicating entrapment without significant chemical interaction. researchgate.net

NMR spectroscopy, particularly ¹H, ¹⁹F, and ³¹P NMR, is routinely used for the structural confirmation and purity assessment of this compound. lgcstandards.com Research has also extended the use of NMR to study the binding of Diflunisal to biological targets, such as HMGB1 protein, providing evidence of direct interaction through observed changes in NMR spectra. nih.gov Solid-state NMR has been applied to study drug delivery systems involving Diflunisal, using techniques like 2D ¹H-¹⁹F CP-HETCOR to verify drug incorporation into cavities. mdpi.com

Mass spectrometry, including HR-MS and UPLC-HRMS/MS, is vital for confirming the molecular identity of this compound and detecting impurities or degradation products. lgcstandards.commdpi.com Studies on the photodegradation of Diflunisal have utilized UPLC-HRMS/MS to identify and characterize degradation products based on their mass spectra and fragmentation patterns. mdpi.com

These detailed findings highlight the power of spectroscopic methods in the comprehensive analysis of this compound, from basic structural confirmation and purity assessment to understanding its behavior in formulations and interactions with other molecules.

Drug Interactions and Pharmacological Synergism with Diflunisal Phosphate

Pharmacokinetic Drug-Drug Interactions

Pharmacokinetic interactions involve the alteration of the concentration of diflunisal (B1670566) phosphate (B84403) or a co-administered drug, thereby affecting the onset, intensity, and duration of its therapeutic effect.

Interactions Affecting Absorption (e.g., with Phosphate Binders)

The absorption of diflunisal can be influenced by the co-administration of certain drugs, particularly those that alter the gastrointestinal environment. Phosphate binders, such as aluminum hydroxide, have been noted to reduce the absorption of diflunisal. revistanefrologia.comrevistanefrologia.com This interaction is believed to occur due to the formation of a complex between diflunisal and the phosphate binder, which reduces the amount of free drug available for absorption into the bloodstream. This can lead to lower plasma concentrations of diflunisal and potentially diminish its analgesic and anti-inflammatory effects. Therefore, it is generally advised to avoid simultaneous administration of diflunisal with this class of drugs. revistanefrologia.com

| Interacting Drug Class | Example Agent | Effect on Diflunisal | Mechanism |

|---|---|---|---|

| Phosphate Binders | Aluminum Hydroxide | Reduced Absorption | Formation of non-absorbable complexes in the GI tract. revistanefrologia.comrevistanefrologia.com |

Modulation of Metabolic Enzymes and Transporters

Diflunisal can interact with the enzymes and transporter proteins responsible for the metabolism and distribution of other drugs. For instance, co-administration with artesunate may lead to an increase in the active metabolite of artesunate, dihydroartemisinin, by inhibiting UDP-glucuronosyltransferases (UGT), a key enzyme in its metabolism. medscape.com The metabolism of other substances, such as Artenimol, may also be decreased when combined with diflunisal. drugbank.com

Furthermore, flavonoids, a class of compounds to which diflunisal is related, are known to modulate metabolic enzymes and drug transporters. nih.gov They can inhibit phase I drug-metabolizing enzymes like CYP450 3A4 and upregulate phase II enzymes involved in detoxification. nih.gov Flavonoids have also been shown to inhibit ATP-binding cassette (ABC) transporters, which can affect drug bioavailability and contribute to multidrug resistance. nih.gov While direct studies on diflunisal phosphate's broad effects on all metabolic enzymes and transporters are limited, its chemical nature suggests a potential for such interactions.

Competition for Plasma Protein Binding

Diflunisal is highly bound to plasma proteins, particularly albumin. nih.govijclinmedcasereports.com This high degree of protein binding can lead to clinically significant drug interactions when co-administered with other drugs that also bind extensively to plasma proteins. Diflunisal can competitively displace other drugs from their binding sites, leading to an increase in the unbound, pharmacologically active concentration of the displaced drug.

A notable example is the interaction with oral anticoagulants like warfarin and phenprocoumon. drugs.comnih.govnih.gov Studies have shown that diflunisal can displace these anticoagulants from their protein binding sites. drugs.compharmacytimes.com One study found that diflunisal increased the percentage of unbound warfarin from 1.02% to 1.24% and decreased the total warfarin concentration. nih.gov This displacement can transiently increase the anticoagulant effect and heighten the risk of bleeding. pharmacytimes.com Similarly, diflunisal has been shown to increase the free concentration of phenprocoumon by up to 35% in a dose-dependent manner. nih.gov

| Interacting Drug | Effect on Interacting Drug | Mechanism | Research Finding |

|---|---|---|---|

| Warfarin | Increased unbound concentration. nih.govpharmacytimes.com | Competitive displacement from plasma protein binding sites. drugs.compharmacytimes.com | Diflunisal increased the mean percentage of unbound warfarin; a 30% increase in unbound concentration was observed in one analysis. nih.govpharmacytimes.com |

| Phenprocoumon | Increased free concentration. nih.gov | Displacement from human serum albumin (HSA) binding sites. nih.gov | The free concentration of phenprocoumon was raised by up to 35% in a dose-dependent manner. nih.gov |

| Acenocoumarol | Potential for displacement. drugs.com | Competitive displacement from protein binding sites. drugs.com | Prolongation of prothrombin time was observed in some volunteers with concomitant administration. drugs.com |

Renal Excretion Interactions

Diflunisal and its metabolites are primarily eliminated by the kidneys. nih.govnih.gov As such, it can interfere with the renal excretion of other drugs, leading to their accumulation and potential toxicity. This is particularly relevant for drugs that share the same renal excretion pathways.

For example, the co-administration of diflunisal with naproxen has been shown to significantly decrease the urinary excretion of naproxen and its glucuronide metabolite. drugs.com Similarly, diflunisal can decrease the renal clearance of indomethacin, leading to increased plasma levels of the latter. drugs.com Nonsteroidal anti-inflammatory drugs (NSAIDs) like diflunisal may also competitively inhibit the renal tubular secretion of methotrexate, potentially enhancing its toxicity. drugs.com Other drugs whose excretion rate may be decreased by diflunisal, potentially leading to higher serum levels, include abacavir, allopurinol, and amikacin. drugbank.com Conversely, certain drugs can affect the excretion of diflunisal; for instance, pivmecillinam can increase diflunisal levels by decreasing its renal clearance. medscape.com

| Interacting Drug | Effect of Diflunisal on Interacting Drug | Mechanism |

|---|---|---|

| Naproxen | Decreased urinary excretion. drugs.com | Inhibition of renal clearance. drugs.com |

| Indomethacin | Decreased renal clearance and increased plasma levels. drugs.com | Inhibition of renal clearance. drugs.com |

| Methotrexate | Potential for enhanced toxicity. drugs.com | Competitive inhibition of renal tubular secretion. drugs.com |

| Pralatrexate | Increased levels. medscape.com | Decreased renal clearance. medscape.com |

| Pivmecillinam | Increased levels of both drugs. medscape.com | Mutual decrease in renal clearance. medscape.com |

Pharmacodynamic Drug-Drug Interactions

Pharmacodynamic interactions occur when this compound influences the pharmacological effect of another drug without altering its concentration. These interactions are often synergistic or antagonistic.

Interactions with Anticoagulants

The co-administration of diflunisal with oral anticoagulants, such as warfarin and acenocoumarol, presents a significant risk of increased bleeding. drugs.comnih.gov This interaction is multifaceted, involving both pharmacokinetic (protein binding displacement, as discussed previously) and pharmacodynamic mechanisms.

From a pharmacodynamic perspective, diflunisal, as an NSAID, can inhibit platelet function and prolong bleeding time, although this effect is reversible and less pronounced than that of aspirin (B1665792) at typical doses. drugs.com The primary concern lies in the synergistic effect on gastrointestinal (GI) bleeding. drugs.comdrugs.com Both NSAIDs and anticoagulants independently increase the risk of GI bleeding, and their concurrent use has been shown to substantially elevate this risk. drugs.com One study reported that for users of coumarin anticoagulants, the relative risk of bleeding complications with concomitant NSAID use was 5.8 times higher than with anticoagulant use alone. drugs.com Therefore, when diflunisal is administered with oral anticoagulants, close monitoring of prothrombin time is crucial. drugs.com

Interactions with Antihypertensive Agents (e.g., ACE inhibitors)

Nonsteroidal anti-inflammatory drugs (NSAIDs), including Diflunisal, may reduce the antihypertensive efficacy of Angiotensin-Converting Enzyme (ACE) inhibitors and angiotensin II antagonists. nih.gov This interaction is believed to stem from the ability of NSAIDs to inhibit the synthesis of vasodilating renal prostaglandins (B1171923). medscape.comdrugs.com This inhibition can lead to unopposed pressor activity and fluid retention, which counteracts the blood pressure-lowering effects of these antihypertensive agents. drugs.comdrugs.com

In patients with compromised renal function, the concurrent administration of an NSAID with an ACE inhibitor or an angiotensin II antagonist may lead to a further decline in renal function, including the possibility of acute renal failure, which is typically reversible. nih.govdrugs.com The combination of Diflunisal with ACE inhibitors such as benazepril, captopril, and ramipril, or with angiotensin II receptor blockers (ARBs) like candesartan, can heighten the risk of renal failure, hyperkalemia, and hypertension. drugbank.comdrugbank.commedscape.com Therefore, caution is advised, and monitoring of blood pressure and renal function is recommended when these agents are used concomitantly for prolonged periods. nih.govdrugs.com

Table 1: Interactions of this compound with Antihypertensive Agents

| Antihypertensive Agent/Class | Interacting Drug | Description of Interaction | Potential Clinical Outcome |

|---|---|---|---|

| ACE Inhibitors (e.g., Benazepril, Captopril, Ramipril) | Diflunisal | Diflunisal may diminish the antihypertensive effect by inhibiting renal prostaglandin (B15479496) synthesis. medscape.comdrugs.com | Increased risk of renal impairment, hyperkalemia, and hypertension. drugbank.commedscape.com Reduced blood pressure control. nih.gov |

| Angiotensin II Antagonists (ARBs) (e.g., Candesartan, Irbesartan) | Diflunisal | NSAIDs may weaken the antihypertensive effects of ARBs. nih.govdrugs.com | Potential for decreased antihypertensive response and increased risk of renal toxicity, particularly in volume-depleted patients. drugs.comdrugs.com |

| Beta-Blockers (e.g., Acebutolol, Atenolol, Propranolol) | Diflunisal | Diflunisal may decrease the antihypertensive activities of these agents. drugbank.com | Reduced efficacy of the beta-blocker in controlling blood pressure. drugbank.com |

| Thiazide and Loop Diuretics (e.g., Hydrochlorothiazide, Furosemide) | Diflunisal | Diflunisal can reduce the natriuretic effect of these diuretics. drugs.com Patients may have an impaired response to these therapies. nih.gov | Decreased diuretic efficacy and potential for fluid retention. nih.govdrugs.com |

Combined Effects with Other Analgesics and Anti-inflammatories

The co-administration of Diflunisal with other analgesics and anti-inflammatory drugs can lead to significant interactions. Concurrent use with aspirin is generally not recommended due to the potential for increased adverse effects; this combination can also lead to a minor decrease in diflunisal plasma levels. drugs.com When administered with acetaminophen (B1664979), Diflunisal can increase the serum concentration of acetaminophen. drugbank.com

Combining Diflunisal with certain other NSAIDs may increase the risk of toxicity or alter therapeutic effects. For instance, its use with ketorolac is contraindicated because of pharmacodynamic synergism that elevates toxicity. medscape.com The therapeutic efficacy of Diflunisal may be diminished when used with NSAIDs like aceclofenac or bromfenac. drugbank.com Furthermore, the risk of gastrointestinal irritation and bleeding can be heightened when Diflunisal is combined with other NSAIDs or corticosteroids like betamethasone. medscape.comdrugbank.com

Table 2: Interactions of this compound with Other Analgesics and Anti-inflammatories

| Concomitant Drug | Interacting Drug | Description of Interaction | Potential Clinical Outcome |

|---|---|---|---|

| Aspirin | Diflunisal | Reduced protein binding of Diflunisal and a small decrease in Diflunisal levels with multiple doses. drugs.com | Not generally recommended due to the potential for increased adverse effects. drugs.com |

| Acetaminophen | Diflunisal | The serum concentration of Acetaminophen can be increased when combined with Diflunisal. drugbank.com | Potential for increased acetaminophen-related effects. |

| Ketorolac | Diflunisal | Pharmacodynamic synergism increases the toxicity of both drugs. medscape.com | This combination is contraindicated. medscape.com |

| Other NSAIDs (e.g., Aceclofenac, Acemetacin) | Diflunisal | The therapeutic efficacy of Diflunisal can be decreased (with Aceclofenac), while the risk of adverse effects can be increased (with Acemetacin). drugbank.com | Potential for reduced analgesic effect or increased risk of side effects like GI ulceration. medscape.comdrugbank.com |

Interactions Affecting Electrolyte Balance (e.g., potassium)

Diflunisal can contribute to alterations in electrolyte balance, most notably by increasing the risk of hyperkalemia (elevated serum potassium). drugbank.com This risk is particularly pronounced when Diflunisal is co-administered with drugs that also promote potassium retention. medscape.comdrugbank.com Such medications include ACE inhibitors (e.g., benazepril, captopril), angiotensin II receptor blockers (e.g., candesartan), and potassium-sparing diuretics (e.g., amiloride). drugbank.com The combination of these agents can lead to a clinically significant increase in serum potassium levels. medscape.comdrugbank.com Patients on such combination therapies should be monitored for signs of hyperkalemia. drugs.com

Potential for Synergistic Therapeutic Effects

Enhanced Efficacy in Specific Disease Models

Beyond its established use as an analgesic and anti-inflammatory agent, Diflunisal has demonstrated significant therapeutic potential in the treatment of transthyretin (TTR) amyloidosis. nih.gov This includes familial amyloid polyneuropathy (FAP) and wild-type ATTR amyloid cardiomyopathy (ATTRwt-CM). nih.govclinicaltrials.gov The mechanism of action in this context is not related to its anti-inflammatory properties but to its ability to stabilize the TTR tetramer. nih.govclinicaltrials.gov This stabilization prevents the misfolding of the TTR protein and the subsequent formation and deposition of amyloid fibrils, which are responsible for the progressive nerve and heart damage characteristic of the disease. clinicaltrials.gov

Translational and Clinical Research Applications of Diflunisal Phosphate

Application in Pain and Inflammatory Conditions

Comparative Efficacy Studies (e.g., with Acetaminophen (B1664979), Codeine)

Clinical studies have investigated the comparative analgesic efficacy of diflunisal (B1670566) against other commonly used pain relievers such as acetaminophen and codeine, including combinations thereof. In a double-blind study involving 159 oral surgery outpatients, single doses of 500 mg and 1000 mg of diflunisal were compared with 600 mg acetaminophen, a combination of 600 mg acetaminophen with 60 mg codeine phosphate (B84403), and placebo. Both diflunisal doses demonstrated significantly greater efficacy than acetaminophen alone. nih.govcapes.gov.br The peak analgesia achieved with diflunisal was comparable to that of the acetaminophen-codeine combination. nih.gov Notably, diflunisal exhibited a prolonged duration of analgesic action, remaining significantly superior to placebo through the end of a 12-hour observation period, whereas acetaminophen and the acetaminophen-codeine combination were significantly superior through hours 2 and 5, respectively. nih.gov

Another double-blind, randomized trial involving 90 patients undergoing surgical removal of impacted third molars compared the analgesic and anti-inflammatory efficacy of 500 mg diflunisal twice daily with 25 mg codeine phosphate four times daily and placebo. Diflunisal was found to be superior to both codeine and placebo on the first post-operative day. nih.govtandfonline.com However, the difference in efficacy diminished by the third post-operative day. nih.govtandfonline.com

A study evaluating the efficacy of diflunisal versus acetaminophen with codeine in treating mild to moderate pain from acute soft tissue injuries (strains, sprains, or low back pain) found that both treatments demonstrated equipotent analgesic efficacy. nih.govcapes.gov.br

A meta-analysis comparing NSAIDs (including diflunisal in some studies) with codeine for postoperative pain in adult outpatients found that NSAIDs were associated with better pain scores at both 6 and 12 hours post-treatment. cmaj.ca Specifically, NSAIDs showed a weighted mean difference of 0.93 points lower pain score on a 10-point scale at 6 hours and 0.79 points lower at 12 hours compared to codeine. cmaj.ca

| Comparison | Study Type | Patient Group | Key Finding | Citation |

| Diflunisal vs. Acetaminophen vs. Acetaminophen + Codeine vs. Placebo | Double-blind, Randomized Trial | Oral Surgery Outpatients | Diflunisal (500mg & 1000mg) more effective than acetaminophen; comparable peak analgesia to acetaminophen + codeine; longer duration than both. | nih.govcapes.gov.br |

| Diflunisal vs. Codeine vs. Placebo | Double-blind, Randomized Trial | Impacted Third Molar Removal | Diflunisal superior to codeine and placebo on Day 1 post-operation. | nih.govtandfonline.com |

| Diflunisal vs. Acetaminophen + Codeine | Prospective, Controlled Study | Acute Soft Tissue Injury | Both demonstrated equipotent analgesic efficacy. | nih.govcapes.gov.br |

| NSAIDs (incl. Diflunisal) vs. Codeine | Systematic Review and Meta-analysis | Postoperative Outpatients | NSAIDs associated with better pain scores at 6 and 12 hours. | cmaj.ca |

Role in Osteoarthritis and Rheumatoid Arthritis Management

Diflunisal is indicated for the symptomatic treatment of both osteoarthritis and rheumatoid arthritis. drugbank.commayoclinic.orgconnectrx.com It is utilized for its anti-inflammatory and analgesic effects in managing the pain, inflammation, swelling, stiffness, and joint pain associated with these conditions. mayoclinic.orgconnectrx.com While it helps relieve symptoms, it does not cure arthritis. mayoclinic.org

Post-Surgical Pain Management

Research has explored the use of diflunisal for managing post-surgical pain. A study assessing the effectiveness of a single 500 mg dose of diflunisal in 196 patients following orthopedic or gynecological surgery found it to be prompt and prolonged in its effect. nih.gov In this study, 71% of patients reported no pain after 1 hour, and only 7% still reported some pain after 6 hours. nih.gov Comparative studies, as mentioned previously, have also included post-operative pain models, such as dental surgery, demonstrating diflunisal's efficacy compared to placebo, acetaminophen, and codeine combinations in this setting. nih.govcapes.gov.brnih.govtandfonline.comnih.gov

Innovative Drug Delivery Systems and Formulations for Diflunisal Phosphate

The development of novel drug delivery systems for diflunisal aims to overcome challenges such as low water solubility, photosensitivity, and potential side effects associated with conventional oral administration. nih.gov These innovative approaches seek to improve bioavailability, enhance stability, and optimize pharmacokinetic profiles and biodistribution. nih.gov

Targeted Delivery Systems for Reduced Systemic Side Effects

Targeted delivery systems are being investigated to deliver diflunisal more specifically to the site of action, potentially reducing systemic exposure and associated side effects. nih.govroyalsocietypublishing.org Nanoparticle-based carriers, for instance, can facilitate targeted action and allow for a reduction in the required effective dose. nih.gov This targeting can occur passively, such as through the enhanced permeability and retention (EPR) effect in inflamed tissues, or potentially through active targeting mechanisms. nih.govroyalsocietypublishing.org

Nanoparticle-Based Formulations

Nanoparticles, including lipid-based and polymer-based nanostructures, are being explored for diflunisal delivery due to their biocompatibility, efficacy, and versatility. nih.gov Examples include liposomes, nanospheres, and nanocapsules. nih.gov Polymeric nanospheres can encapsulate the drug within a solid matrix, while nanocapsules feature a core containing the drug surrounded by a polymeric shell that can be modified for targeted interactions. nih.gov Inorganic nanoparticles like mesoporous silica (B1680970) nanoparticles are also being considered as drug delivery systems for diflunisal. nih.govmdpi.com

Studies have focused on developing diflunisal-loaded nanoparticles using various techniques, such as emulsion solvent evaporation. pharmaexcipients.com Research into poly(propylene sulfide) nanoparticles loaded with diflunisal has demonstrated their potential for parenteral administration and targeted delivery to tissues. mdpi.com These nanoparticles, with a mean diameter of approximately 65.4 nm, could potentially deliver diflunisal directly to target sites. mdpi.com

Data on diflunisal loading in poly(propylene sulfide) nanoparticles indicates that the addition of pHPMA-Bz can significantly increase drug encapsulation. nih.gov

| Formulation Type | Drug-to-Polymer Ratio | pHPMA-Bz Addition | Diflunisal Loading (Weight %) | Citation |

| Poly(propylene sulfide) Nanoparticles | 1:10 | No | ~3% | nih.gov |

| Poly(propylene sulfide) Nanoparticles with pHPMA-Bz | 1:10 | Yes (1:1 mass ratio) | ~6% | nih.gov |

Polymeric nanosponges have also been investigated for enhancing diflunisal delivery, particularly for rheumatoid arthritis. pharmaexcipients.com These porous structures can improve the solubility of poorly soluble drugs like diflunisal and provide controlled and sustained release. pharmaexcipients.com

Topical and Transdermal Delivery Systems

Topical and transdermal delivery systems offer a route for diflunisal administration that can deliver high local drug concentrations at the site of inflammation and potentially reduce systemic side effects associated with oral administration. innovareacademics.indovepress.comdovepress.com These systems aim to transport the drug through the skin. innovareacademics.in

Research in this area includes the development of nanoemulgels, which incorporate diflunisal into a nanoemulsion base gelled with various agents. dovepress.comdovepress.com These formulations aim to enhance solubility and anti-inflammatory activity through topical application. dovepress.comdovepress.com Studies have shown that nanoemulgel formulations can lead to enhanced in vitro skin permeation compared to plain diflunisal gel. dovepress.com

Transethosomes, which are ethanol-containing nanovesicles, have also been explored for improving the transdermal administration of diflunisal. innovareacademics.ininnovareacademics.inaditum.org These systems, composed of phospholipids (B1166683) and edge activators, can achieve high entrapment efficiency and produce nanometric vesicle sizes suitable for skin penetration. innovareacademics.inaditum.org Studies on diflunisal transethosomes have investigated the influence of factors like sonication time and the type and concentration of edge activators on vesicle characteristics such as particle size and polydispersity index. innovareacademics.in For instance, using Span 80 as an edge activator at a concentration of 0.75% resulted in the smallest vesicle size (75.32 nm). innovareacademics.ininnovareacademics.in

| Formulation Type | Key Components | Example Findings | Citation |